(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core substituted with a 2-methoxyphenyl group at position 2 and a naphthalen-1-ylmethylidene moiety at position 3. Its Z-configuration at the double bond is critical for maintaining stereochemical integrity and biological activity.
Properties
Molecular Formula |
C22H15N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-18-12-5-4-11-17(18)20-23-22-25(24-20)21(26)19(28-22)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-13H,1H3/b19-13- |
InChI Key |
UBSJUHRSXCPRKA-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, naphthalene-1-carbaldehyde, and thiosemicarbazide. The synthesis process generally follows these steps:
Condensation Reaction: Thiosemicarbazide reacts with 2-methoxybenzaldehyde to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization with naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form the thiazolo[3,2-b][1,2,4]triazole core.
Final Modification: The final product is obtained by further modifications, such as methylation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of (Z)-5-(substituted benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives. Key analogs and their distinguishing features are summarized below:
*Calculated based on analogous structures.
Key Observations
Nitro groups (e.g., in ) increase electron-withdrawing properties, which may improve binding to electrophilic targets but reduce solubility.
Steric and π-π Interactions: The naphthalene system in the target compound provides extended aromaticity for stronger π-π stacking compared to smaller benzylidene analogs (e.g., 2a–e in ).
Synthetic Accessibility :
- Yields for analogs vary significantly (44–90% in ), with methoxy-substituted derivatives (e.g., 2b ) showing moderate yields (54%). The target compound’s naphthalene substituent may complicate synthesis due to steric demands.
Biological Activity: While MIC₅₀ data for the target compound are unavailable, structurally related (Z)-5-(substituted benzylidene) analogs exhibit antimicrobial activity, with MIC₅₀ values ranging from 8–64 µg/mL depending on substituents .
Research Findings and Limitations
- Spectroscopic Characterization : The target compound’s structure would likely show distinct ¹H-NMR signals for the naphthalene protons (δ 7.2–8.5 ppm) and methoxy group (δ ~3.9 ppm), comparable to analogs in .
- Thermal Stability : Melting points for analogs correlate with substituent polarity; the target compound’s naphthalene group may elevate its melting point beyond 200°C, similar to high-melting derivatives in .
- Knowledge Gaps: No direct data on the target compound’s solubility, pharmacokinetics, or in vivo efficacy are available.
Biological Activity
(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the thiazole and triazole classes. Its unique structural features suggest potential biological activities, which have been the focus of several research studies.
Chemical Structure
The compound's structure can be represented as follows:
Structural Features
- Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Methoxy and Naphthalene Substituents : These groups may enhance the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains, including those resistant to standard antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Several studies have reported that compounds similar to this compound possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes. For example:
- Tyrosinase Inhibition : Compounds with similar structural motifs have been identified as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. This activity is particularly relevant in cosmetic applications for skin lightening agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 50 | Competitive Inhibition |
| Compound B | 30 | Mixed-Type Inhibition |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of thiazole and triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Study 1: Antimicrobial Efficacy
In a study published in PLOS One, derivatives of thiazolo-triazole compounds were tested against a panel of bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity compared to controls.
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell types, indicating strong potential for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
